Bis(oxazol-4-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
bis(1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C7H6N2O3/c10-7(5-1-11-3-8-5)6-2-12-4-9-6/h1-4,7,10H |
InChI Key |
LUGAXBZIOKRWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)C(C2=COC=N2)O |
Origin of Product |
United States |
Synthetic Methodologies for Bis Oxazol 4 Yl Methanol and Its Derivatives
Established Synthetic Pathways to the Core Bis(oxazole) Moiety
The formation of the central bis(oxazole) scaffold is the foundational step. This can be achieved through established reactions that are well-suited for creating the five-membered oxazole (B20620) rings linked by a central moiety.
The Van Leusen oxazole synthesis is a powerful and widely recognized method for constructing the oxazole ring. mdpi.com This reaction typically involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), a stable and odorless reagent, in the presence of a base. mdpi.commdpi.com The process proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a C2N1 synthon. mdpi.com An intermediate oxazoline (B21484) is formed, which then eliminates toluenesulfinic acid to yield the aromatic oxazole ring. mdpi.com
This methodology has been successfully adapted for the synthesis of bis(oxazole) structures. By using a dialdehyde (B1249045) as the starting material, two oxazole rings can be formed in a single synthetic sequence. For instance, a dialdehyde like 2,5-dimethoxyterephthalaldehyde (B1268428) can be reacted with TosMIC in the presence of potassium carbonate (K₂CO₃) in methanol (B129727) to afford the corresponding bis(oxazole) derivative in high yield. mdpi.com This approach is versatile and has been used to create C₂- and C₃-symmetric oxazole derivatives. nih.govsemanticscholar.org
Table 1: Example of Van Leusen Synthesis for a Bis(oxazole) Derivative
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|
Bis(oxazolines), the saturated analogues of bis(oxazoles), are a critically important class of C₂-symmetric chiral ligands used extensively in asymmetric catalysis. acs.org Efficient one-pot methods have been developed for their synthesis, offering high yields and operational simplicity. thieme-connect.comresearchgate.net
A prevalent strategy involves the condensation reaction of a dinitrile with a chiral β-amino alcohol. thieme-connect.comthieme-connect.com This reaction is often catalyzed by a Lewis acid, with zinc salts such as zinc triflate (Zn(OTf)₂) or zinc chloride (ZnCl₂) being particularly effective. thieme-connect.comacs.org The process typically involves heating the dinitrile (e.g., pyridine-2,6-dicarbonitrile (B1583803) or 2,2-dimethyl malononitrile) and the chiral amino alcohol in a solvent like toluene (B28343) or chlorobenzene. thieme-connect.comacs.org Using catalytic amounts of the zinc salt can lead to yields greater than 90%, often without the need for extensive purification. thieme-connect.comresearchgate.net This method is general and accommodates a wide variety of β-amino alcohols, allowing for the creation of a diverse library of chiral bis(oxazoline) ligands. researchgate.netthieme-connect.com
Table 2: One-Pot Synthesis of Chiral Bis(oxazolines) using Zinc Catalysis
| Dinitrile | Amino Alcohol | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Pyridine-2,6-dicarbonitrile | (R)-2-Amino-4-phenylbutan-1-ol | Zn(OTf)₂ (5 mol%) | Toluene | Reflux, 24h | 92-95% | nih.gov |
Synthesis of Bis(oxazol-4-yl)methanol through Selective Reduction Approaches
The direct synthesis of the target compound, this compound, has been documented. One specific method involves the coupling of a lithiated oxazole with an oxazole aldehyde. In this procedure, oxazole is first treated with n-butyllithium at low temperatures (−78 °C) to generate a nucleophilic organolithium species. This is then reacted in-situ with oxazole-4-carbaldehyde, leading to the formation of this compound upon workup. acs.org
Alternatively, the title compound can be envisioned through a selective reduction pathway. This would typically start from a precursor containing a carbonyl group, such as a bis(oxazole) ketone or a bis(oxazole) ester. The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. chemistrysteps.com Strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion, reducing the ester functionality to a primary alcohol. libretexts.org While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough, more powerful reagents like LiAlH₄ or diisobutylaluminium hydride (DIBAL-H) can achieve this transformation. chemistrysteps.comlibretexts.org In a hypothetical synthesis, a bis(oxazol-4-yl)ketone precursor could be reduced to the secondary alcohol, this compound, using such reducing agents.
Derivatization Strategies for Functionalized this compound Analogues
The this compound core can be a scaffold for creating a variety of functionalized analogues and more complex molecular architectures.
Hydroxymethyl-substituted oxazolines are valuable building blocks in synthetic chemistry. A straightforward method for their synthesis is the condensation of an appropriate amino alcohol with a carboxylic acid. For example, 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline can be synthesized in high yield by reacting 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) with benzoic acid in refluxing xylene, with azeotropic removal of water. mdpi.com
Other routes include the microwave-assisted synthesis from methyl salicylate (B1505791) and amino alcohols. semanticscholar.org Furthermore, complex stereoselective syntheses have been developed, such as the preparation of trans-4-hydroxymethyl-5-phenyl-1,3-oxazolidin-2-one from a trans-2-hydroxymethyl-3-phenylaziridine precursor, which undergoes a ring-opening and cyclization process. researchgate.net
The this compound structure holds the potential for intramolecular cyclization to form complex fused-ring systems. The oxazolo[3,4-c]oxazole framework is a bicyclic system where two oxazole rings are fused. Compounds featuring this core, such as (3R,5S,7as)-(3,5-Bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol, have been investigated for their neuroprotective properties. The formation of such polycyclic systems often involves the strategic intramolecular cyclization of a precursor bearing reactive functional groups. While a direct conversion from this compound is not explicitly detailed, such a transformation is mechanistically plausible and represents an advanced derivatization strategy to access structurally complex and potentially biologically active molecules. researchgate.net
Introduction of Halogen and Other Substituents onto Oxazole Motifs
The functionalization of the oxazole ring, particularly through the introduction of halogens, is a critical step for creating diverse derivatives. Halogenated oxazoles serve as versatile intermediates for further modifications, such as cross-coupling reactions, which can generate complex, biologically relevant molecules. mdpi.com
One primary method for halogenation is electrophilic aromatic bromination . Research has shown that treating an oxazole compound with N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature can yield various bromo-substituted oxazoles. mdpi.com For instance, the bromination of a dimethoxy aryloxazole compound resulted in a mixture of mono-, di-, and tri-brominated products, demonstrating that the reaction conditions can be tuned to control the degree of halogenation. mdpi.com The oxazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom; however, the reaction can proceed, sometimes leading to addition products or aromatic substitution. clockss.orgthieme-connect.de The presence of multiple halogen substituents, such as bromine and chlorine, on the oxazole and associated phenyl rings creates a molecule with a unique electron distribution and reactivity profile, making it a valuable synthetic intermediate. vulcanchem.com
Another sophisticated technique for modifying the oxazole core is the halogen dance reaction . This methodology allows for the migration of a halogen atom from one position to another, providing access to isomers that are difficult to synthesize directly. muni.cz For example, a 5-bromo-4-phenyloxazole can be treated with lithium diisopropylamide (LDA) to initiate a halogen dance, migrating the bromine from position 5 to the less accessible position 4. The resulting 5-lithio intermediate can then be quenched with various electrophiles to introduce new substituents at the 5-position, yielding a range of 5-substituted 4-bromo-2-phenyloxazole (B1590282) derivatives. muni.cz
The introduction of non-halogen substituents can also be achieved through various synthetic routes. Chiral aminoalkyl groups, for example, have been successfully introduced at the 2-position of 5-amino-1,3-oxazol-4-ylphosphonic acid derivatives, starting from protected amino acids. rsc.org This demonstrates a pathway to creating complex, chiral oxazole derivatives for applications such as phosphonodipeptide synthesis. rsc.org Furthermore, lithiated oxazoles are useful intermediates that can react with electrophiles to introduce alkyl or other functional groups. clockss.org
The strategic placement of substituents is crucial as it influences the molecule's chemical properties and potential biological activity. ontosight.aibioorganica.com.ua The table below summarizes findings on the introduction of bromine substituents onto an oxazole derivative. mdpi.com
| Product | Substituents | Yield |
|---|---|---|
| Compound 12 | 2,4-Dibromo-5-(4-Bromo-2,5-Dimethoxyphenyl)oxazole | 22% |
| Compound 13 | 2-Bromo-5-(4-Bromo-2,5-Dimethoxyphenyl)oxazole | 24% |
| Compound 14 | 4-Bromo-5-(4-Bromo-2,5-Dimethoxyphenyl)oxazole | 19% |
Green Chemistry Principles in Bis(oxazole) Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the development of green synthetic methodologies for heterocyclic compounds, including bis(oxazoles). scirp.orgnih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net
A key principle of green chemistry is the use of environmentally benign solvents and catalysts. nih.gov For instance, the synthesis of bis-isoxazolyl derivatives has been achieved using the recyclable room temperature ionic liquid (RTIL) triethyl ammonium (B1175870) acetate (B1210297) (TEAA). scirp.org In this one-pot synthesis, TEAA acts as both an efficient green solvent and a recyclable catalyst, eliminating the need for volatile and often toxic organic solvents. The products can be easily separated by simple extraction, and the ionic liquid can be recovered and reused multiple times without a significant loss in efficiency. scirp.org Similarly, the use of water as a reaction medium, combined with an inexpensive and environmentally friendly oxidizing agent like ceric ammonium nitrate (B79036) (CAN), has been reported for the one-pot synthesis of 3,5-disubstituted isoxazoles, aligning with green chemistry principles. preprints.org
The use of sustainable catalysts is another cornerstone of green oxazole synthesis. A calcium-catalyzed transformation has been developed to produce densely functionalized 5-aminooxazoles. nih.gov This method is rapid, high-yielding, and tolerant of a wide range of functional groups. It is considered inherently green due to the use of an earth-abundant and non-toxic calcium catalyst and the production of environmentally benign alcohol by-products. nih.gov
Alternative energy sources are also being employed to drive reactions more efficiently. Ultrasound-assisted synthesis has emerged as a powerful tool in green chemistry, enhancing reaction rates and yields while often operating under milder, solvent-free conditions. preprints.org The cavitation effects produced by ultrasound can significantly improve reaction efficiency. preprints.org This technique has been successfully applied to the synthesis of isoxazole (B147169) derivatives, reducing reaction times and energy consumption. preprints.org Microwave irradiation is another alternative energy source that provides rapid and clean synthesis, often with higher yields compared to conventional heating. researchgate.net
These green approaches not only offer environmental benefits but also often lead to improved reaction efficiency, higher atom economy, and simpler work-up procedures. scirp.orgpreprints.org The table below highlights a comparison of reaction conditions for a model reaction, demonstrating the efficacy of a green chemistry approach. scirp.org
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | Ethanol | 60 | 30 |
| Piperidine | Ethanol | 60 | 45 |
| Acetic Acid | Ethanol | 60 | 55 |
| TEAA | TEAA | 60 | 75 |
Advanced Spectroscopic and Structural Elucidation Techniques for Bis Oxazol 4 Yl Methanol
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of bis(oxazol-4-yl)methanol, as well as for deducing its structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the unequivocal determination of its molecular formula, C₇H₆N₂O₃.
Under electron impact (EI) ionization, the this compound molecule is expected to undergo characteristic fragmentation pathways. The analysis of fragmentation patterns for analogous bis-heterocyclic structures, such as bis-benzoxazole derivatives, provides a framework for predicting the behavior of this compound. nih.gov The initial fragmentation event would likely be the loss of a hydroxyl radical (•OH) from the methanolic carbon, leading to a stabilized cation. Subsequent fragmentation could involve the cleavage of the C-C bonds linking the methanol (B129727) carbon to the oxazole (B20620) rings, or the characteristic ring-opening and fragmentation of the oxazole moieties themselves.
Key expected fragmentation pathways would include:
Loss of the hydroxyl group: The molecular ion [M]⁺• would readily lose a hydroxyl radical to form a resonance-stabilized [M-OH]⁺ ion.
Cleavage of the oxazole rings: The oxazole rings may undergo fragmentation through the loss of small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).
Loss of an oxazolyl group: Cleavage of the bond between the central carbon and one of the oxazole rings could lead to the formation of an oxazol-4-yl cation and a corresponding radical.
An illustrative data table of potential major fragments and their corresponding m/z values is presented below.
| Plausible Fragment | Proposed Structure | Expected m/z |
| Molecular Ion | [C₇H₆N₂O₃]⁺• | 166 |
| Loss of Hydroxyl | [C₇H₅N₂O₂]⁺ | 149 |
| Oxazole Ring Fragment | [C₃H₂NO]⁺ | 68 |
| Loss of CO from an Oxazole Ring | [C₆H₆N₂O₂]⁺• | 150 |
These fragmentation patterns provide a veritable fingerprint for the molecule, confirming the connectivity of the oxazole rings to the central methanol carbon.
Vibrational Spectroscopy (Infrared, Raman) for Characteristic Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for identifying the characteristic functional groups present in this compound. nih.govnih.gov The spectra are expected to be rich with information, confirming the presence of the hydroxyl group and the oxazole rings.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The C-O stretching of the alcohol would appear as a strong band around 1050-1150 cm⁻¹.
The oxazole rings will give rise to a series of characteristic absorptions:
C=N stretching: A sharp, medium to strong band is expected in the 1650-1580 cm⁻¹ region.
C=C stretching: A band of similar intensity will likely appear in the 1580-1480 cm⁻¹ range.
Ring C-O-C stretching: Asymmetric and symmetric stretching vibrations of the ether linkage within the oxazole ring are anticipated in the 1250-1020 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic C-H stretching vibrations of the oxazole rings would be prominent around 3100-3000 cm⁻¹. The symmetric breathing vibrations of the oxazole rings are also expected to be Raman active and would provide structural information. The O-H stretch is typically a weak band in Raman spectroscopy.
A summary of the expected key vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H | Stretching | 3400-3200 (broad, strong) | Weak |
| C-H (oxazole) | Stretching | ~3100-3000 (medium) | Strong |
| C=N (oxazole) | Stretching | 1650-1580 (medium-strong) | Medium |
| C=C (oxazole) | Stretching | 1580-1480 (medium) | Medium |
| C-O (alcohol) | Stretching | 1050-1150 (strong) | Weak |
| C-O-C (oxazole) | Ring Stretching | 1250-1020 (strong) | Medium |
Electronic Spectroscopy (UV-Vis) and Electrochemical Analysis
Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The oxazole ring is an aromatic heterocycle, and this compound is expected to exhibit absorptions in the UV region due to π → π* transitions. Based on studies of other oxazole derivatives, one would anticipate strong absorption bands below 300 nm. researchgate.net The presence of two conjugated oxazole rings may lead to a slight bathochromic (red) shift compared to a single oxazole ring. The exact position of the absorption maximum (λmax) would be sensitive to the solvent polarity. biointerfaceresearch.com
Electrochemical Analysis: Techniques such as cyclic voltammetry can be employed to investigate the redox properties of this compound. The oxazole rings, being electron-rich heterocycles, could potentially undergo oxidation at a sufficiently high positive potential. The electrochemical behavior would be influenced by the nature of the supporting electrolyte and the solvent system used. Analysis of related heterocyclic systems suggests that the nitrogen and oxygen atoms in the oxazole rings play a key role in the molecule's electronic properties and its interactions at an electrode surface.
The following table summarizes the anticipated electronic and electrochemical properties.
| Technique | Property Measured | Expected Observation |
| UV-Vis Spectroscopy | Electronic Transitions | Strong π → π* absorptions, λmax < 300 nm |
| Cyclic Voltammetry | Redox Potentials | Potential for irreversible oxidation at high positive potentials |
Advanced Spectroscopic Approaches for Mechanistic Insights (e.g., Electron Paramagnetic Resonance)
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radicals. While this compound is a diamagnetic molecule, EPR can be employed to gain mechanistic insights into reactions involving radical intermediates derived from it. researchgate.netbeilstein-journals.org
For instance, if this compound were subjected to conditions that lead to one-electron oxidation, an EPR spectrum of the resulting radical cation could be observed. The hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the distribution of the unpaired electron density across the molecule, revealing which atoms bear the most spin density. This would be invaluable for understanding the reactivity of such a radical species.
In a hypothetical scenario where the hydroxyl group is homolytically cleaved, EPR could potentially be used to detect the resulting carbon-centered radical, although such species are often highly reactive and may require spin trapping techniques for detection. The g-factor and hyperfine coupling pattern would be characteristic of the radical's electronic environment. nih.gov The application of EPR would be particularly relevant in studying photochemical or electrochemical reactions of this compound where single-electron transfer steps are proposed.
Coordination Chemistry and Ligand Design Principles of Bis Oxazol 4 Yl Methanol Analogues
Design Principles for Chiral Bis(oxazoline) Ligands
Chiral C₂-symmetric bis(oxazolines), often abbreviated as BOX ligands, are a privileged class of ligands in coordination chemistry and asymmetric catalysis. acs.org Their widespread use stems from their accessible and flexible synthesis, which allows for the creation of a diverse library of structures. acs.orgrameshrasappan.com These ligands coordinate to a metal center through their two nitrogen atoms, creating a well-defined chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate. rameshrasappan.com The design of these ligands is crucial, as their structure dictates the geometry and electronic properties of the resulting metal complex, which in turn governs its catalytic activity and selectivity. rameshrasappan.comresearchgate.net
In fused systems like fused oxazolidine (B1195125) (FOX) ligands, the configuration of the backbone is a determining factor for the coordination mode. researchgate.net The rigidity of the ligand skeleton is another important design consideration, with more rigid backbones often leading to higher enantioselectivities by reducing the number of available conformations in the catalyst-substrate complex. bit.edu.cnresearchgate.net
The stereogenic centers, typically located at the 4- and/or 5-positions of the oxazoline (B21484) rings, are fundamental to the ligand's function. They create a chiral pocket around the metal ion, and their steric bulk is a key element in controlling the approach of substrates. rameshrasappan.com The configuration of these centers is retained during the coordination of many metal(II) ions, leading to the formation of chiral complexes. researchgate.net However, stronger Lewis acidic metal(III) ions like Fe³⁺ can induce an isomerization of chiral ligands to their achiral diastereomers, highlighting the intricate relationship between the metal ion and the ligand's stereochemistry. researchgate.net
To enhance the functionality and selectivity of bis(oxazoline) ligands, researchers have developed strategies to introduce secondary binding sites. One effective approach is the "side arm" modification strategy, which involves attaching functional groups to the carbon atom linking the two oxazoline rings. sioc.ac.cn These side arms can introduce additional steric hindrance or provide a secondary coordination site for binding a substrate or reagent, thereby fine-tuning the chiral environment of the metal complex. sioc.ac.cn
Another strategy involves incorporating heteroatoms into the substituents on the oxazoline rings. acs.org The goal is to create a bifunctional ligand that, in addition to its primary coordination to the metal, can engage in a secondary interaction with a reagent, potentially increasing molecular recognition and stereoselectivity. acs.org
Furthermore, the bridging unit itself can be designed to act as a secondary binding site, enabling the formation of bimetallic complexes. Chiral bis(oxazoline) ligands incorporating bridging units such as naphthyridine, pyridazine, or pyrazole (B372694) have been prepared and shown to form bimetallic structures. beilstein-journals.org In these complexes, the two metal centers can act cooperatively, potentially leading to unique reactivity and enhanced catalytic efficiency. beilstein-journals.org
Formation and Spectroscopic Characterization of Metal Complexes
Bis(oxazol-4-yl)methanol analogues form stable complexes with a wide range of transition metals. The formation of these complexes and their subsequent characterization provide crucial insights into their structure, bonding, and potential catalytic applications. The coordination geometry can vary from tetrahedral and square-planar to trigonal-bipyramidal, square-pyramidal, and octahedral, depending on the metal ion, the specific ligand structure, and the presence of other coordinating species like substrates or counter-anions. rameshrasappan.comresearchgate.net
The coordination chemistry of iron(III) with bis(oxazoline)-type ligands presents unique features. Unlike many divalent transition metals, the strong Lewis acidity of the Fe³⁺ ion can influence the stereochemistry of the ligand itself. It has been observed that reacting chiral fused oxazolidine (FOX) ligands with Fe³⁺ can induce an isomerization, converting the chiral ligand into its achiral meso diastereomer. researchgate.net
Despite this, stable Fe(III) complexes have been synthesized. An oxo-bridged, dinuclear Fe(III) complex featuring a FOX ligand substituted with a 2-pyridine group has been prepared and characterized. rsc.org This complex was reported to be an effective electrochemical catalyst for the oxidation of water to molecular oxygen. rsc.org The characterization of such complexes is essential for understanding the structure-activity relationships that govern their catalytic performance.
Table 1: Characteristics of a Dinuclear Iron(III)-FOX Complex
| Feature | Description | Reference |
|---|---|---|
| Metal Center | Iron(III) | rsc.org |
| Ligand Type | Fused Oxazolidine (FOX) | rsc.org |
| Structure | Oxo-bridged, dinuclear | rsc.org |
| Reported Application | Electrochemical water oxidation catalyst | rsc.org |
| Ligand Stereochemistry | Fe(III) can induce isomerization of chiral ligands to their meso form | researchgate.net |
Rhenium complexes incorporating bis-oxazolidine ligands have been successfully synthesized and characterized, revealing interesting coordination behavior. rsc.orgrsc.orgosti.govosti.gov A tetradentate fused bis-oxazolidine (FOX) ligand has been used to coordinate with a rhenium carbonyl species. rsc.org The resulting complex features the ligand binding in a κ³-NNN fashion to a Re(CO)₃⁺ fragment, which leads to the formation of an octahedral complex. rsc.orgrsc.orgosti.gov
A key feature of these complexes is the reactivity of the hydroxymethyl group on the ligand backbone. This group can be deprotonated, causing a change in the ligand's coordination mode from κ³-NNN to a κ³-ONN variation, where the oxygen atom of the resulting alkoxide participates in binding to the rhenium center. rsc.orgrsc.orgosti.gov This demonstrates the versatile and tunable nature of these ligand-metal systems.
Table 2: Coordination Modes of a Fused Bis-oxazolidine (FOX) Ligand with Rhenium
| Condition | Coordination Mode | Description | Reference |
|---|---|---|---|
| Neutral Ligand | κ³-NNN | The ligand binds through two nitrogen atoms of the oxazolidine rings and one nitrogen from a pyridine (B92270) substituent. | rsc.orgrsc.orgosti.gov |
| Deprotonated Ligand | κ³-ONN | Following deprotonation of the hydroxymethyl group, the ligand binds through the resulting alkoxide oxygen and two nitrogen atoms. | rsc.orgrsc.orgosti.gov |
Complexes of bis(oxazoline) analogues with cobalt(II), nickel(II), and copper(II) are of great interest, particularly as catalysts for asymmetric reactions. researchgate.netnih.gov In contrast to iron(III), the coordination of these divalent metal ions with chiral fused oxazolidine (FOX) ligands proceeds with retention of the ligand's configuration, resulting in the formation of chiral complexes. researchgate.net A series of Co(II), Ni(II), and Cu(II) complexes have been prepared using FOX ligands with various substituted pyridines at the R² position. rsc.org
X-ray crystallographic studies of chiral bis(oxazoline) copper(II) complexes reveal a tendency to adopt distorted square planar or square pyramidal geometries. nih.gov This structural feature is considered crucial for their effectiveness as Lewis acid catalysts in a variety of enantioselective transformations. nih.gov
Bimetallic complexes have also been prepared. For example, a bis-nickel complex with a pyrazole-bridged bis(oxazoline) ligand has been synthesized. beilstein-journals.org In this structure, the nitrogen atoms from the pyrazole and amide moieties coordinate to the two nickel centers, forming five-membered metallacycles, while the nitrogen atoms on the amide and oxazoline moieties form six-membered metallacycles. beilstein-journals.org
Table 3: Selected Structural Data for Ni(II) and Cu(II) Bis(oxazoline) Complexes
| Metal | Ligand Type | Geometry | Key Bond Distances (Å) | N-M-N Angles (°) | Reference |
|---|---|---|---|---|---|
| Ni(II) | Pyrazole-bridged bis(oxazoline) | Square Planar (per metal) | Ni–N: 1.855–1.903 | 84.0 - 94.33 | beilstein-journals.org |
| Ni(II) | Naphthyridine-bridged bis(oxazoline) | Octahedral (distorted) | Ni–N: 2.003–2.129 | 80.34 - 93.03 | beilstein-journals.org |
Cadmium(II) Coordination Polymers Incorporating Bis(oxazoline) Ligands
The construction of coordination polymers (CPs) using d¹⁰ metal centers like Cadmium(II) is of significant interest due to their potential applications as luminescent sensing materials. acs.org While the literature details numerous Cd(II) coordination polymers built with a variety of N-donor and mixed-donor ligands, specific examples incorporating bis(oxazoline) ligands as the primary building block are not extensively documented in readily available research. However, the principles of Cd(II) coordination chemistry with related N-heterocyclic ligands provide a framework for understanding how such structures might be formed.
Cd(II) ions typically exhibit coordination numbers ranging from four to seven, adopting geometries such as tetrahedral, square pyramidal, trigonal bipyramidal, and distorted octahedral. acs.orgacs.org The formation of coordination polymers relies on the ability of a ligand to bridge between metal centers. Bis(oxazoline) ligands, with their two nitrogen donor atoms separated by a variable linker, are well-suited for this role.
In known Cd(II) coordination polymers, bridging ligands are crucial for extending the structure into one, two, or three dimensions. For instance, ligands like bis(1,2,4-triazol-1-yl)alkanes have been used to create 2D and 3D Cd(II) coordination polymers. rsc.org Similarly, a bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine ligand coordinates to Cd(II) in a bis-bidentate fashion to form a 3D framework. acs.org The geometry of the resulting polymer is highly dependent on the flexibility and length of the linker between the coordinating groups, as well as the presence of ancillary ligands, such as carboxylates, which often co-assemble to form the final framework. acs.orgrameshrasappan.com
Many Cd(II) coordination polymers exhibit interesting photoluminescent properties, with emission often originating from ligand-centered transitions, which can be modulated by coordination to the metal ion. acs.orgresearchgate.net These materials have been explored as fluorescent sensors for detecting metal ions and nitro compounds. rameshrasappan.com
Table 1: Examples of Ligands in Cadmium(II) Coordination Polymers (Note: This table provides examples of related N-donor ligands, as specific data for bis(oxazoline) ligands in Cd(II) CPs is limited.)
| Ligand Type | Metal Ion | Resulting Structure | Key Feature |
| N-(4-carboxyphenyl)oxamic acid | Cd(II) | Coordination Polymer | High external quantum yield (15.4%) researchgate.net |
| 2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole | Cd(II) | 3D Framework | Luminescent properties acs.org |
| 1-(1H-imidazol-4-yl)-4-(4H-tetrazol-5-yl)benzene | Cd(II) | 2D and 3D Frameworks | Fluorescent sensor for Fe³⁺ ions rameshrasappan.com |
| bis(1,2,4-triazol-1-yl)alkane | Cd(II) | 2D and 3D Supramolecular Structures | Hydrogen-bonded networks rsc.org |
| 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | Cd(II) | 3D Framework | Distorted octahedral Cd(II) environment acs.org |
Alkali Metal Complexes of Bis(benzoxazole) Derivatives
Bis(benzoxazole) derivatives, particularly those with a methylene (B1212753) bridge between the heterocyclic rings, serve as versatile N,N'-chelating ligands for alkali metals. These ligands function as monoanionic platforms after deprotonation of the acidic methylene C-H group by a strong base, such as n-butyllithium or potassium hydride. rameshrasappan.comresearchgate.net The resulting methanide (B1207047) anion is stabilized by the two benzoxazole (B165842) moieties, creating a coordination pocket analogous to well-known β-diketiminate (NacNac) ligands.
The coordination chemistry of these ligands has been explored with a range of alkali metals, including lithium, sodium, potassium, rubidium, and cesium. acs.orgresearchgate.net The nature of the resulting complex—whether it is monomeric or dimeric—is influenced by the specific alkali metal ion and the steric bulk of the substituents on the benzoxazole framework.
For example, a sterically demanding ligand, bis(4-benzhydryl-benzoxazol-2-yl)methane, forms monomeric complexes with sodium and potassium, [M(L)] (where L is the monoanionic ligand). acs.org In contrast, with larger alkali metals like potassium, rubidium, and cesium, the same ligand forms dimeric structures, [{M(L)}₂]. acs.orgresearchgate.net In these dimeric arrangements, the alkali metal ions are typically bridged by the ligand framework.
Another example involves 4,8-dichlorobenzo[1,2-d:4,5-d´]bis(oxazole)-2,6(3H,7H)-dithione, which, after deprotonation, forms non-luminescent binuclear molecular complexes with lithium and sodium, specifically Li₂L(THF)₆ and Na₂L(DME)₄. rsc.orgacs.org These studies demonstrate the ability of bis(benzoxazole) scaffolds to support the coordination of alkali metals, yielding structurally diverse complexes.
Table 2: Structural Characteristics of Alkali Metal-Bis(benzoxazole) Complexes
| Alkali Metal | Ligand Backbone | Complex Type | Base Used for Deprotonation |
| Na, K | bis(4-benzhydryl-benzoxazol-2-yl)methane | Monomeric, [M(L)] | n-butyllithium / Potassium hydride acs.org |
| K, Rb, Cs | bis(4-benzhydryl-benzoxazol-2-yl)methane | Dimeric, [{M(L)}₂] | Potassium hydride acs.orgresearchgate.net |
| Li | 4,8-dichlorobenzo[1,2-d:4,5-d´]bis(oxazole)-2,6-dithione | Binuclear, Li₂L(THF)₆ | Not specified rsc.orgacs.org |
| Na | 4,8-dichlorobenzo[1,2-d:4,5-d´]bis(oxazole)-2,6-dithione | Binuclear, Na₂L(DME)₄ | Not specified rsc.orgacs.org |
Heterobimetallic Systems Utilizing Oxazole-Based Metalloligands
The formation of heterobimetallic systems, which contain two different metal centers, often relies on the use of a "metalloligand." A metalloligand is a stable coordination complex that possesses additional donor sites capable of binding to a second metal ion. Oxazole-based ligands, particularly bis(oxazoline) derivatives, are excellent candidates for constructing such systems due to their modular design and predictable coordination behavior.
The key design principle for creating bimetallic systems with bis(oxazoline) ligands is the nature of the linker connecting the two oxazoline rings. When the linker is short and positions the nitrogen donors appropriately for chelation to a single metal center, a stable monometallic complex is formed. This initial complex can then act as a metalloligand if it has unused donor sites.
Alternatively, if the linker is more extended and rigid, it can prevent chelation to a single metal and instead act as a bridge between two distinct metal centers. An excellent illustration of this principle is seen in the coordination chemistry of ortho-, meta-, and para-bis[(4R)-4-ethyl-3,4-dihydrooxazol-2-yl]benzene ligands with palladium. The ortho-isomer (ligand A) acts as a classic bidentate ligand, forming a monometallic species. In contrast, the meta- and para-isomers (ligands B and C) are unable to chelate to a single metal and instead form bimetallic compounds where the bis(oxazoline) ligand bridges two palladium atoms. researchgate.net While these are homobimetallic examples, the same principle applies to the synthesis of heterobimetallic complexes, where the second metal introduced would be different from the first.
The initial coordination geometry of the metalloligand (e.g., tetrahedral, square-planar) influences how a second metal ion might bind. acs.org The remaining open coordination sites on the first metal or peripheral functional groups on the ligand itself can serve as the coordination points for the second metal, allowing for the rational design of complex heterobimetallic architectures.
Reactivity and Transformation of Bis(oxazoline) Derivatives in Coordination Spheres
The coordination of a bis(oxazoline) ligand to a metal center can significantly alter its reactivity. The metal can act as a Lewis acid, activating the ligand towards certain transformations, or it can stabilize reactive intermediates.
Metal-Catalyzed Ring-Opening Reactions of Bis(2-oxazolines)
While the oxazoline ring is generally stable, its coordination to a metal center can render it susceptible to transformations such as ring-opening. This reactivity is distinct from the well-known metal-initiated cationic ring-opening polymerization (CROP) of 2-oxazoline monomers, which is a chain-growth process used to synthesize poly(2-oxazoline)s. rsc.orgresearchgate.net Instead, this section focuses on the transformation of the ligand itself within a stable coordination complex.
A clear example of this phenomenon is observed in the chemistry of rare-earth metal complexes. A monoalkyl yttrium complex supported by a tetradentate dianionic bis(amino-oxazoline) ligand, L-Y(CH₂SiMe₃)(THF), is stable at room temperature. However, upon heating, the complex undergoes a transformation that results in an oxazoline ring-opened dimeric complex. acs.orgmdpi.com This reaction demonstrates that the Y(III) center, in conjunction with the ancillary alkyl group, can induce the cleavage of the C-O bond within the coordinated oxazoline ring, leading to a significant structural rearrangement of the ligand framework.
Computational Approaches to Ligand-Metal Interactions and Complex Stability
Computational chemistry provides powerful tools for understanding the intricate details of ligand-metal interactions and the factors governing the stability and reactivity of bis(oxazoline) metal complexes. Density Functional Theory (DFT) is a particularly prominent method used to explore electronic structures, bonding characteristics, and reaction mechanisms. researchgate.netmdpi.com
Computational studies are frequently employed to elucidate the geometry of metal-bis(oxazoline) complexes. X-ray crystallography provides solid-state structures, but computational methods can model these structures and, more importantly, predict the most stable conformations in solution, which are often more relevant to catalytic processes. rameshrasappan.comnih.gov By calculating the energies of different possible isomers and conformers, researchers can gain insight into the species present under reaction conditions. researchgate.net
Energy decomposition analysis is another valuable computational tool that dissects the interaction energy between the metal and the ligand into distinct components, such as electrostatic interactions, Pauli repulsion, and orbital (covalent) interactions. mdpi.com Such analyses have shown that the primary nature of the coordination bond in many metal-ligand complexes is electrostatic. mdpi.com
Furthermore, computational methods are crucial for understanding and predicting the outcomes of asymmetric catalytic reactions. By modeling the transition states of key reaction steps, researchers can calculate the energy barriers for the formation of different stereoisomers. rsc.orgresearchgate.net These calculations help to rationalize why a particular ligand-metal combination favors the formation of one enantiomer over another. The models often reveal that subtle steric and electronic interactions between the substrate and the chiral ligand in the transition state are responsible for the observed enantioselectivity. acs.org Spectroscopic properties, such as UV-vis and circular dichroism spectra, can also be calculated and compared with experimental data to validate the computed electronic structures of these complexes. nih.gov
Table 3: Applications of Computational Methods to Bis(oxazoline) Complexes
| Computational Method | Application/Information Gained | Example System |
| Density Functional Theory (DFT) | Elucidation of ground-state geometry and electronic structure. researchgate.netnih.gov | Ni(II)-bis(indanyloxazoline) dihalide complexes nih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption (UV-vis) spectra. nih.gov | Ni(II)-bis(indanyloxazoline) dihalide complexes nih.gov |
| Energy Decomposition Analysis | Quantification of electrostatic vs. covalent contributions to bonding. mdpi.com | Generic metal ion-ligand binding mdpi.com |
| Transition State Modeling | Rationalization and prediction of enantioselectivity in catalysis. rsc.orgresearchgate.net | CrCl₂/bisoxazoline-catalyzed carbonyl addition researchgate.net |
| Comparative Molecular Field Analysis (CoMFA) | Development of QSAR models to correlate catalyst structure with enantioselectivity. acs.org | Diels-Alder reaction with various bis(oxazoline) catalysts acs.org |
Catalytic Applications of Bis Oxazol 4 Yl Methanol Derived Ligands
Asymmetric Catalysis Mediated by Chiral Bis(oxazoline) Ligands
The versatility of chiral bis(oxazoline) ligands is evident in their broad application across numerous classes of asymmetric reactions. acs.orgacs.org By coordinating with metal precursors, they form well-defined chiral environments that effectively control the stereochemical outcome of a reaction. researchgate.netrameshrasappan.com The choice of the metal, the substituents on the oxazoline (B21484) rings, and the reaction conditions are critical for achieving optimal enantioselectivity. nih.gov
Chiral bis(oxazoline) complexes have been effectively utilized in asymmetric hydrogenation and transfer hydrogenation reactions, which are fundamental methods for producing chiral alcohols and other reduced compounds. For instance, ruthenium complexes incorporating chiral bis(oxazolinylmethyl)amine ligands have demonstrated high efficiency in the asymmetric transfer hydrogenation of ketones. acs.org Similarly, rhodium-catalyzed asymmetric hydrogenation processes have been developed for the preparation of valuable intermediates like ortho-substituted phenyl glycinols. utexas.edu These methods are prized for their ability to generate products with high enantiomeric purity, a critical requirement in pharmaceutical synthesis.
Bis(oxazoline) ligand-metal complexes are powerful catalysts for various enantioselective cycloaddition reactions, including Diels-Alder, hetero-Diels-Alder, and 1,3-dipolar cycloadditions. nih.gov In the context of 1,3-dipolar cycloadditions, nickel-bis(oxazoline) systems have been specifically shown to catalyze the enantioselective [3+2] cycloaddition of azomethine ylides with aldehydes. thieme-connect.com This reaction proceeds through a C-C bond cleavage of N-tosylaziridines to generate chiral 1,3-oxazolidines, which are valuable synthetic building blocks, in excellent yields and high enantioselectivities. thieme-connect.com Copper(II)-BOX complexes have also proven effective in catalyzing hetero-Diels-Alder reactions between glyoxylate (B1226380) esters and dienes, yielding both cycloadducts and ene products with high enantioselectivity. nih.gov
| Reaction Type | Metal/Ligand System | Substrates | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Nickel-Bis(oxazoline) | N-Tosylaziridines and Aldehydes | Excellent | thieme-connect.com |
| Hetero-Diels-Alder | Cu(II)-Bis(oxazoline) | Alkyl Glyoxalate Esters and 1,3-Dienes | 60-95% | nih.gov |
| Intramolecular Diels-Alder | Cu(II)-Bis(oxazoline) | Substituted Trienimides | up to 92% | nih.gov |
The formation of cyclopropanes with high stereocontrol is a significant achievement in organic synthesis, and bis(oxazoline)-metal complexes are among the most effective catalysts for this transformation. nih.govsioc-journal.cn Copper(I) and Ruthenium(II) complexes with BOX ligands, in particular, have emerged as excellent catalysts for the asymmetric cyclopropanation of olefins with diazoacetates. rameshrasappan.comnih.gov Early work demonstrated that copper(II) complexes, which are reduced in situ to the active copper(I) species, could catalyze the reaction with high enantioselectivity for the trans-isomer. nih.govacs.org Subsequent developments by Evans and others showed that catalysts prepared from neutral bis(oxazoline) ligands and Cu(I) salts like copper(I) triflate (CuOTf) could achieve almost complete enantioselectivity (>99% ee) for the cyclopropanation of both mono- and 1,1-disubstituted olefins. nih.gov The choice of substituents on the ligand and the ester group of the diazo compound can significantly influence both diastereoselectivity and enantioselectivity. nih.govacs.org
| Catalyst System | Olefin Substrate | Diazo Reagent | trans/cis Ratio | Enantiomeric Excess (ee) (trans) | Reference |
|---|---|---|---|---|---|
| Cu(I)-tBu-BOX | Styrene | Ethyl Diazoacetate | - | >99% | nih.gov |
| Cu(I)-Ph-BOX | 2,5-Dimethyl-2,4-hexadiene | tert-Butyl Diazoacetate | 87/13 | 96% | acs.org |
| Ru(II)-py-BOX | Styrene | Ethyl Diazoacetate | - | 92-93% | nih.gov |
| Ru(II)-py-BOX | 1-Heptene | Ethyl Diazoacetate | - | 99% | nih.gov |
Bis(oxazoline) ligands have also found application in palladium- and nickel-catalyzed cross-coupling reactions, which are powerful methods for C-C bond formation. nih.govnih.gov For example, 1,1′-bis(oxazolinyl)ferrocene-based palladium complexes have shown high catalytic activity in Suzuki and Heck coupling reactions with various aryl halides. researchgate.net In nickel catalysis, bis(oxazoline) ligands have been instrumental in developing modern cross-coupling methods, including cross-electrophile coupling and photoredox-nickel dual catalysis. nih.gov The specific structure of the BOX ligand is crucial; for instance, heteroarylidene malonate-type BOX ligands have been applied to palladium-catalyzed allylic alkylation, achieving excellent enantioselectivity (up to 96% ee) with specific substrates. nih.gov
Enantioselective allylation is a key transformation for creating chiral homoallylic alcohols and amines. Bis(oxazoline) ligands have been successfully employed in combination with various metals to catalyze these reactions. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent example where BOX ligands have afforded high levels of enantioselectivity. nih.gov Molybdenum-catalyzed allylic alkylation has also been explored, with chiral bisoxazolines inducing high enantiomeric excesses (up to 98% ee) and excellent regioselectivity, favoring the branched product. acs.org Furthermore, a non-symmetrical bis(oxazoline) ligand was found to be highly effective in the Nozaki-Hiyama-Kishi methallylation of aldehydes, achieving an exceptional enantioselectivity of 99.5% for benzaldehyde. nih.gov
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of catalysis is crucial for optimizing existing reactions and designing new, more efficient catalysts. For bis(oxazoline)-metal complexes, mechanistic studies often focus on the coordination geometry of the metal center, which is fundamental to inducing stereoselectivity. researchgate.netrameshrasappan.com X-ray crystallography and NMR studies have been instrumental in elucidating the structures of catalytic intermediates. researchgate.net
In copper-catalyzed cyclopropanation, for instance, a key intermediate is a copper(I)-carbene complex. rameshrasappan.com A widely accepted model suggests that the substrate (olefin) approaches the carbene complex in a way that minimizes steric interactions with the bulky substituents on the chiral ligand, thereby dictating the enantioselectivity of the carbene transfer. rameshrasappan.com
In nickel-catalyzed reactions, the redox activity of the ligand and the metal center is a key area of investigation. Studies on (bi-Oxazoline)Ni complexes have shown that, unlike other imine-based ligands, the biOx ligand itself is not redox-active. nih.gov This property influences the reduction potentials of the nickel species and has led to revisions of previously proposed mechanisms for cross-electrophile coupling reactions, suggesting that catalyst reduction steps may not be involved. nih.gov
Kinetic studies have also provided deep insights. For example, in a nickel-catalyzed C-H amination reaction using an anionic bis(oxazoline) ligand, kinetic isotope effect experiments suggested an H-atom abstraction step with an asymmetric transition state. nih.gov Further enantiospecific labeling studies revealed that enantioselectivity is determined by both the initial H-atom abstraction and the subsequent radical recombination step, highlighting the complexity of the catalytic cycle. nih.gov
Elucidation of Rate- and Selectivity-Determining Steps in Asymmetric Transformations
Understanding the factors that control the rate and enantioselectivity of a catalytic reaction is paramount for the rational design of more efficient catalysts. For asymmetric transformations employing metal complexes of bis(oxazol-4-yl)methanol derived ligands, the stereocenter controlling the enantioselectivity is positioned alpha to the nitrogen donor of the oxazoline ring. This proximity to the metal's active site allows it to directly influence the induced asymmetry in the reaction. acs.org
In many metal-catalyzed reactions involving bis(oxazoline) ligands, the formation of a chelated metal complex is a crucial initial step. nih.gov The rigidity of the resulting structure and the close proximity of the chiral centers to the catalytic site are key to imposing a strong directing effect. nih.gov The rate-determining step and the origin of enantioselectivity are often elucidated through a combination of kinetic studies and the analysis of reaction intermediates and transition states.
For instance, in copper-catalyzed cyclopropanation reactions, a key intermediate is a copper-carbene complex. The trajectory of the approaching alkene to this intermediate is influenced by the steric bulk of the substituents on the oxazoline rings, which dictates the facial selectivity and therefore the enantiomeric excess of the product. rameshrasappan.com Similarly, in Diels-Alder reactions catalyzed by copper(II)-bis(oxazoline) complexes, the binding of the dienophile to the Lewis acidic metal center is a critical step. The enantioselectivity is determined by which face of the dienophile is left exposed for the diene to attack, a factor controlled by the chiral environment created by the ligand. nih.gov
The nature of the metal, the counter-ion, and the solvent can also play a significant role in both the rate and the selectivity of these transformations. For example, in certain reactions, a change in solvent can lead to the formation of different active catalyst species, potentially altering the rate-determining step or the dominant stereochemical pathway.
Table 1: Representative Data on Enantioselectivity in Asymmetric Reactions Catalyzed by Bis(oxazoline) Metal Complexes
| Reaction Type | Metal | Ligand Type | Substrate | Enantiomeric Excess (ee) |
| Cyclopropanation | Copper(I) | Bis(oxazoline) | Styrene, Ethyl diazoacetate | Up to 99% |
| Diels-Alder | Copper(II) | Bis(oxazoline) | Cyclopentadiene, Acrylimide | >95% |
| Friedel-Crafts Alkylation | Copper(II) | Bis(oxazolinyl)thiophene | Indole, Nitrostyrene | Up to 81% nih.gov |
| Hydrosilylation of Ketones | Iron(II) | Pyridine-bis(oxazoline) | Acetophenone | Up to 88% rsc.org |
This table presents illustrative data for the broader class of bis(oxazoline) ligands to demonstrate the high levels of enantioselectivity achievable.
Role of Metal-Ligand Cooperativity in Catalytic Processes
Metal-ligand cooperativity (MLC) describes a scenario where both the metal center and the ligand are actively involved in the bond-making or bond-breaking steps of a catalytic cycle. wikipedia.org This bifunctional catalysis can lead to enhanced reactivity and selectivity compared to systems where the ligand acts merely as a spectator, providing a static chiral environment. wikipedia.org Ligands derived from this compound are particularly well-suited for MLC due to the presence of the central hydroxyl group.
This hydroxyl moiety can act as a Brønsted acid or base, or as a hydrogen bond donor, to activate a substrate or stabilize a transition state. mdpi.com For example, in a metal-catalyzed hydride transfer reaction, the hydroxyl group on the ligand backbone could facilitate the transfer of a proton to the substrate in concert with the delivery of a hydride from the metal center. This synergistic action lowers the activation energy of the reaction.
Several modes of metal-ligand cooperativity have been identified, including:
Lewis Basicity: The ligand can act as a Lewis base to interact with a substrate. wikipedia.org
Aromatization/Dearomatization: The ligand framework can undergo reversible changes in its aromaticity to facilitate catalytic steps. wikipedia.org
Redox Non-innocence: The ligand can actively participate in the redox changes occurring at the metal center. wikipedia.org
The hydroxyl group of a this compound-derived ligand introduces the potential for proton-coupled electron transfer or for acting as a secondary coordination site for a substrate or reagent. This can be particularly impactful in reactions such as the β-methylation of primary alcohols with methanol (B129727), where functional groups on the ligand are crucial for the activity of the iridium complex catalyst. nih.gov The requirement for hydroxymethylene side chains in some bis(oxazoline) ligands for high enantiocontrol in the addition of dialkylzinc reagents to carbonyl compounds strongly suggests the involvement of bimetallic catalysts where the hydroxyl group plays a bridging role. figshare.com
Computational Catalysis (DFT in Reaction Pathway Analysis)
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex catalytic reactions. bris.ac.uk By modeling the potential energy surface of a reaction, DFT calculations can provide detailed insights into the structures of intermediates and transition states, as well as the activation energies for different reaction pathways. elsevierpure.commdpi.com This information is crucial for understanding the origins of rate and selectivity in asymmetric catalysis.
For systems involving this compound derived ligands, DFT studies can be employed to:
Predict the geometry of the active catalyst: The coordination of the ligand to the metal center can be modeled to understand the steric and electronic environment around the catalytic site. rameshrasappan.com
Analyze substrate binding: DFT can model the interaction of the substrate with the catalyst, revealing the preferred binding mode that leads to the observed stereoselectivity.
Identify the rate-determining transition state: By calculating the energies of all possible transition states, the lowest energy pathway, which corresponds to the major product, can be identified. elsevierpure.com
For example, in a study of a NiCl2-catalyzed coupling reaction between bis(2-oxazolines) and aldehydes, DFT calculations were used to propose a plausible reaction mechanism. mdpi.com Similarly, DFT calculations have been used to understand the cooperative nature between a Cu(I) center and a remote amino group on a bifunctional phosphine (B1218219) ligand in the asymmetric isomerization of butenolides. nih.gov These computational approaches provide a molecular-level understanding that complements experimental observations and guides the development of new and improved catalysts.
Table 2: Application of DFT in Analyzing Catalytic Reactions
| System Studied | Computational Method | Key Findings |
| NiCl2-catalyzed coupling of bis(2-oxazolines) and aldehydes | DFT | Proposed a detailed reaction mechanism involving metathesis. mdpi.com |
| Ru(IV)-oxo complex catalyzed methanol oxidation | DFT | Identified two energetically comparable reaction pathways and determined the rate-determining step. elsevierpure.com |
| Pd-catalyzed carbamate (B1207046) synthesis | DFT | Confirmed the non-spontaneous nature of the uncatalyzed reaction and elucidated the catalytic pathway. mdpi.com |
| Cu(I)-catalyzed butenolide isomerization with bifunctional ligand | DFT | Supported the cooperative role of the metal and a remote amino group in deprotonation and asymmetric protonation steps. nih.gov |
Organocatalysis with Oxazoline-Based Systems
While oxazoline-containing ligands are most commonly employed in metal-catalyzed reactions, the oxazoline motif itself can also be a key component of purely organic catalysts. lnpu.edu.cn In organocatalysis, a small chiral organic molecule accelerates a chemical reaction without the involvement of a metal. Chiral oxazolines can be incorporated into various organocatalyst scaffolds to induce enantioselectivity. researchgate.net
The potential for this compound itself or its simple derivatives to act as an organocatalyst is an intriguing area of research. The central hydroxyl group, in conjunction with the two nitrogen-containing oxazoline rings, provides multiple sites for non-covalent interactions, such as hydrogen bonding. These interactions can be used to activate a substrate and control its orientation in the transition state.
For instance, a this compound-type structure could potentially catalyze a Michael addition reaction by simultaneously activating the nucleophile through hydrogen bonding with the hydroxyl group and directing the approach of the electrophile through steric interactions with the oxazoline substituents. The synthesis of chiral bis-heterocyclic frameworks has been achieved with low catalyst loading using organocatalytic asymmetric Michael additions. rsc.org
The development of bifunctional organocatalysts, where one part of the molecule acts as a Lewis base or acid and another part engages in hydrogen bonding, has been a particularly successful strategy. beilstein-journals.org A this compound framework fits this design principle well, with the oxazoline nitrogens capable of acting as Lewis bases and the hydroxyl group as a hydrogen bond donor. This dual activation can lead to highly efficient and selective transformations.
Theoretical and Computational Investigations of Bis Oxazol 4 Yl Methanol Systems
Density Functional Theory (DFT) Studies for Electronic and Structural Properties
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting molecular geometries, energies, and other electronic properties.
Assessment of Structural Geometries and Non-Covalent Interactions
A DFT analysis would begin by optimizing the molecular geometry of Bis(oxazol-4-yl)methanol to find its most stable three-dimensional conformation. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Furthermore, computational methods like Hirshfeld surface analysis or Non-Covalent Interaction (NCI) plots could be used to visualize and quantify intermolecular forces. mdpi.comrsc.org These non-covalent interactions, such as hydrogen bonding and van der Waals forces, are crucial for understanding how the molecules pack together in a solid state and interact with other molecules. For this compound, the hydroxyl group and the nitrogen and oxygen atoms of the oxazole (B20620) rings would be key sites for such interactions.
Prediction of Spectroscopic Parameters and Electronic Transitions
Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict spectroscopic properties. semanticscholar.org This method can calculate the electronic absorption spectra (UV-Visible spectra) of this compound. The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. These theoretical spectra can be compared with experimental data to validate the computational model. Each predicted absorption band corresponds to a specific electronic transition between molecular orbitals.
Table 1: Hypothetical Spectroscopic Data for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S0 → S1 | Data Not Available | Data Not Available | Data Not Available |
| S0 → S2 | Data Not Available | Data Not Available | Data Not Available |
| S0 → S3 | Data Not Available | Data Not Available | Data Not Available |
(This table is for illustrative purposes only, as specific research data is unavailable.)
Frontier Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a red-shift (shift to longer wavelengths) in the UV-Visible spectrum. DFT calculations would provide the energy levels of these orbitals and visualize their spatial distribution across the molecule, indicating the most likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Frontier Orbital Properties for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Data Not Available |
(This table is for illustrative purposes only, as specific research data is unavailable.)
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This method provides a detailed view of the conformational flexibility and dynamic behavior of a molecule in different environments (e.g., in a solvent or at different temperatures).
Excited-State and Ground-State Dynamics
MD simulations can be performed for both the electronic ground state and excited states of this compound. Ground-state simulations would reveal the molecule's natural flexibility, such as the rotation around the central carbon-methanol bond and the movement of the oxazole rings.
Excited-state molecular dynamics (ESMD) could be used to model the molecule's behavior after absorbing light. This is crucial for understanding photochemical processes, such as how the molecule dissipates energy after excitation and whether it undergoes structural changes that could lead to fluorescence or other photophysical phenomena.
Investigation of E-Z Isomerization Pathways
While this compound itself does not possess the typical double bond structure for E-Z isomerization, related oxazole-containing systems can undergo photoinduced isomerizations or rearrangements. mdpi.comnih.gov Should a derivative of this compound contain a suitable double bond (e.g., an imine or alkene linkage attached to one of the oxazole rings), MD simulations combined with quantum mechanical calculations could be employed to investigate the pathways of such isomerization. These studies would identify the transition states, calculate the energy barriers for the transformation, and describe the mechanism of the photochemical reaction.
Mechanistic Pathway Elucidation through Computational Chemistry
Computational chemistry serves as a virtual laboratory to unravel the intricate steps of chemical reactions. For a molecule like this compound, particularly in the context of its potential catalytic activity or synthesis, computational methods could provide invaluable insights.
Exploration of Potential Energy Surfaces for Reaction Mechanisms
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. By mapping the PES for a reaction involving this compound, researchers could identify the most energetically favorable pathways. This would involve locating stationary points on the PES, such as reactants, products, intermediates, and transition states. The energy differences between these points would reveal the thermodynamics and kinetics of the reaction.
Table 1: Hypothetical Data Points from a Potential Energy Surface Calculation
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +15.2 | Energy barrier for the first step |
| Intermediate 1 | -5.7 | A stable species formed during the reaction |
| Transition State 2 | +12.8 | Energy barrier for the second step |
| Products | -20.1 | Final products of the reaction |
This table is illustrative and does not represent actual data for this compound.
Discerning between Competing Mechanistic Pathways (e.g., Metal-Centered vs. Metal-Ligand Cooperative)
In reactions catalyzed by metal complexes of ligands like this compound, several mechanistic pathways may be possible. For instance, the reaction could proceed via a metal-centered mechanism , where all key bond-making and bond-breaking events occur at the metal center. Alternatively, a metal-ligand cooperative mechanism might be at play, where the ligand is not a mere spectator but actively participates in the reaction, for example, through proton transfer or by acting as a Lewis base.
Computational modeling can distinguish between these pathways by calculating the activation energies for each proposed mechanism. The pathway with the lower activation energy is generally the more favorable one.
Other Emerging Research Areas and Potential Applications of Bis Oxazol 4 Yl Methanol Motifs
Role in Heterocyclic Chemistry as Synthetic Precursors for Diverse Architectures
The oxazole (B20620) motif is a valuable building block in synthetic chemistry. Specifically, the bis(oxazolinyl) scaffold, a related structure, is recognized for its utility in creating a variety of functional groups, including carboxamides, N-(2-aminoethyl)acylamides, and 2-aminoethyl acetates. mdpi.com This versatility highlights the potential of bis(oxazol-4-yl)methanol as a precursor for constructing more complex, pharmaceutically relevant heterocyclic systems. mdpi.com
One notable transformation involves the nickel-catalyzed coupling of bis(2-oxazolines) with aldehydes. This reaction results in the formation of bis(ester-imine) derivatives through a metathesis of the C=N bond in the oxazoline (B21484) ring and the C=O bond of the aldehyde. mdpi.com Such reactions demonstrate how the core bis(oxazole) structure can be opened and elaborated upon to access diverse molecular frameworks. mdpi.com Furthermore, synthetic strategies have been developed to create bis(1,3-azol-2-yl)methanes, which can incorporate oxazole rings, showcasing the modular nature of building with these heterocyclic units. rsc.org The ability to link different azole rings, such as imidazole, thiazole, and oxazole, into a single molecule opens pathways to novel compounds with tailored properties. rsc.org
Application in Materials Science and Functional Materials Development
In materials science, the oxazolinyl scaffold, particularly in its bis(oxazoline) form, is noted for its presence in the development of innovative materials. mdpi.com These structures are frequently employed as chiral ligands in transition metal-catalyzed asymmetric synthesis. mdpi.com The defined stereochemistry and coordinating ability of the nitrogen atoms make them highly effective in controlling the enantioselectivity of chemical reactions.
For instance, bis(oxazoline) ligands bearing amide groups have been designed for selective catalytic processes like the asymmetric Diels-Alder reaction. researchgate.net The incorporation of sites for non-covalent interactions, such as hydrogen bonding, into the ligand structure can significantly enhance catalytic performance. researchgate.net Thiophene-based bis(oxazolinyl) compounds have also been synthesized and used as chiral ligands. mdpi.com The rigid thiophene (B33073) backbone combined with the chiral oxazoline units creates a well-defined catalytic pocket, demonstrating the potential for bis(oxazole) motifs in the design of specialized catalysts for producing enantiopure molecules.
Biological Activity and Molecular Interactions (excluding clinical studies)
The bis(azole) framework is a key feature in many biologically active compounds. While research specifically on this compound is emerging, studies on closely related structures provide insight into its potential biological roles.
Interaction with Microtubule Networks
Currently, there is limited direct research available detailing the specific interactions of this compound with microtubule networks. This remains an area for future investigation within the broader study of oxazole-containing compounds and their potential effects on cytoskeletal components.
Modulation of Receptor Activity (e.g., AMPA Receptor Ligands)
Significant research has been conducted on the isomeric bis(isoxazole) structures as potent modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component in synaptic transmission in the central nervous system. nih.govresearchgate.net Positive allosteric modulators (PAMs) of the AMPA receptor are of therapeutic interest for various neurological and psychiatric disorders. semanticscholar.org
A series of novel bis(isoxazole) derivatives have been synthesized and shown to act as powerful PAMs. nih.gov For example, one study found that a specific bis(5-aminoisoxazole) derivative potentiated kainate-induced AMPA receptor currents by up to 70% at a very low concentration (10⁻¹¹ M). nih.govsemanticscholar.org Another compound, dimethyl 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate), showed a maximum potentiation of 77% at 10⁻¹⁰ M. semanticscholar.org These findings, supported by molecular modeling, suggest that the bis(isoxazole) scaffold is a promising lead for the development of neuroprotective drugs. nih.govsemanticscholar.org While these studies focus on isoxazoles, the structural similarity to oxazoles suggests that bis(oxazole) derivatives could also be a fruitful area for investigation as AMPA receptor modulators. nih.govresearchgate.net
Antimicrobial Activity of Related Metal Complexes
The chelation of heterocyclic ligands to metal ions is a well-established strategy for enhancing antimicrobial activity. Metal complexes involving benzoxazole (B165842) and other azole derivatives have demonstrated significant antibacterial and antifungal properties. nih.govnih.gov The coordination of the metal can increase the lipophilic character of the molecule, facilitating its passage through microbial membranes and disrupting essential cellular processes. nih.govmdpi.com
For example, copper(II) complexes with sulfonamide ligands containing five-membered heterocyclic rings have shown greater antimicrobial activity than the free sulfonamides. nih.gov Similarly, benzoxazole-based metal complexes have been investigated for their ability to reverse multidrug resistance in bacteria by inhibiting efflux pumps and biofilm formation. nih.gov In one study, a Zn(II) complex and a Cu(II) complex of 2-trifluoroacetonylbenzoxazole ligands showed notable antibacterial activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.gov The enhanced efficacy of these metal complexes highlights a promising strategy for combating antibiotic-resistant pathogens. mdpi.comresearchgate.net
| Compound/Complex | Target Organism | Activity Noted |
| Zn(II) complex of ligand 2 | S. aureus 272123 (MRSA) | Remarkable antibacterial activity nih.gov |
| Cu(II) complex of ligand 1 | S. aureus 272123 (MRSA) | Remarkable antibacterial activity nih.gov |
| Fe(III) complex of ligand 1 | S. aureus ATCC 25923 | Decreased biofilm formation nih.gov |
| Copper(II) complexes with sulfisoxazole | Gram-positive & Gram-negative bacteria | Greater activity than free ligand nih.gov |
Development as Corrosion Inhibitors in Acidic Environments
Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting steel in acidic environments. koreascience.krresearchgate.net Their effectiveness stems from the ability of the heterocyclic molecules to adsorb onto the metal surface, forming a protective film that reduces contact with the corrosive medium. tandfonline.com This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the oxazole ring, which can interact with the vacant d-orbitals of iron. ijcsi.proresearchgate.net
Studies have shown that various oxazole derivatives can significantly reduce the corrosion rate of mild steel in hydrochloric acid. ijcsi.pro The inhibition efficiency generally increases with the concentration of the inhibitor. ijcsi.pro Potentiodynamic polarization studies indicate that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, sometimes with a predominant effect on one. ijcsi.pro The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm. tandfonline.comijcsi.pro Research on styrylbenzoxazoles for protecting 316L stainless steel in sulfamic acid solutions found efficiencies up to 91%, further demonstrating the utility of the oxazole core in this application. tandfonline.com
| Inhibitor Type | Metal | Acid Medium | Max. Inhibition Efficiency (%) |
| (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol (C1) | Mild Steel | 1M HCl | Not specified, but significant ijcsi.pro |
| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | Mild Steel | HCl | 93.5 researchgate.net |
| Styrylbenzoxazoles | 316L Stainless Steel | Sulfamic Acid | 91.0 tandfonline.com |
Conclusion and Future Directions in Bis Oxazol 4 Yl Methanol Research
Summary of Key Academic Contributions and Research Progress
Direct research contributions concerning Bis(oxazol-4-yl)methanol have not been documented in peer-reviewed literature. The academic progress in the broader field of bis-oxazole chemistry, however, provides a framework for understanding its potential. Research has primarily focused on bis-oxazoles where the two heterocyclic rings are part of a larger, often complex, molecular architecture.
Key contributions in the synthesis and application of related bis-oxazole compounds include:
Natural Product Synthesis: Bis-oxazole moieties are integral components of complex marine natural products, such as the diazonamides. Convergent synthetic approaches have been developed to construct these macrocyclic structures, often involving methods like the Robinson-Gabriel cyclization to form one of the oxazole (B20620) rings from an amidoketone precursor.
Ligand Development: While less common than their bis(oxazoline) counterparts, bis-oxazole scaffolds have been explored as potential ligands in coordination chemistry and catalysis. The nitrogen atoms of the oxazole rings can act as coordination sites for metal centers.
Medicinal Chemistry Scaffolds: The oxazole ring is a well-established pharmacophore found in numerous biologically active compounds. nih.gov Research on molecules containing this moiety spans applications including antifungal, anti-inflammatory, and anticancer agents. nih.gov The synthesis of diverse oxazole derivatives is often achieved through established methods like the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC). nih.gov
The progress in these related areas suggests the fundamental chemical tools needed to approach the study of this compound are available, even if the compound itself has not been a specific target of investigation.
Identification of Current Research Gaps and Unexplored Avenues
The most significant research gap is the complete lack of characterization and synthetic methodology for this compound itself. The compound remains a theoretical structure rather than a characterized substance. This primary gap leads to numerous unexplored avenues.
Key Research Gaps:
| Identified Gap | Description | Potential Impact |
| Lack of Synthetic Route | No published, reliable method exists for the synthesis of this compound. | The absence of a synthetic pathway is the primary barrier to any further chemical or physical investigation. |
| No Physicochemical Data | Fundamental properties such as melting point, solubility, and spectroscopic data (NMR, IR, Mass Spec) are unknown. | Without basic characterization, the compound cannot be identified, purified, or used in subsequent applications. |
| Unknown Coordination Chemistry | The potential of this compound to act as a ligand for metal ions has not been explored. | Its unique structure, featuring two N-donor oxazole rings and a central O-donor hydroxyl group, suggests it could form interesting coordination complexes with unique catalytic or material properties. |
| Unexplored Biological Activity | The compound has not been screened for any biological or pharmacological activity. | Given the prevalence of the oxazole motif in medicinal chemistry, its potential as a bioactive agent remains an open question. nih.gov |
The primary unexplored avenue is, therefore, the foundational synthesis and characterization of this compound. A subsequent key direction would be to investigate its utility as a tridentate ligand, where the two oxazole nitrogens and the methanolic oxygen could coordinate to a metal center, an area that remains entirely unexplored.
Future Perspectives and Promising Directions for Advanced Chemical Investigation
The future of research on this compound is contingent on addressing the fundamental gaps in its synthesis and characterization. Once a viable synthetic route is established, several promising directions for advanced chemical investigation emerge.
Development of Novel Synthetic Methodologies: A primary focus should be the design of an efficient synthesis. This could potentially be achieved by reacting two equivalents of a suitable 4-substituted oxazole organometallic reagent with a carbonyl compound like formaldehyde (B43269) or by developing a route starting from a central serine-like core.
Coordination Chemistry and Homogeneous Catalysis: A highly promising future direction is the exploration of this compound as a novel tridentate ligand.
Synthesis of Metal Complexes: The compound could be reacted with various transition metal precursors (e.g., of palladium, copper, nickel) to synthesize new coordination complexes.
Catalytic Applications: These new complexes could be tested as catalysts in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis, leveraging the defined geometry imposed by the ligand.
Materials Science: The rigid, planar structure of the oxazole rings linked by a central tetrahedral carbon could make this compound a valuable building block (or "tecton") for the construction of metal-organic frameworks (MOFs) or other coordination polymers. The hydroxyl group provides a reactive handle for further derivatization to build larger, more complex structures.
Medicinal Chemistry Precursor: Following synthesis and characterization, the compound could serve as a core scaffold for creating a library of new derivatives. The central hydroxyl group is a key point for functionalization, allowing for the attachment of various pharmacologically relevant groups to explore potential therapeutic applications.
The table below outlines a potential roadmap for future research on this uncharacterized compound.
Interactive Research Roadmap for this compound
| Phase | Research Focus | Key Objectives | Potential Outcome |
|---|---|---|---|
| Phase 1: Foundational Chemistry | Synthesis & Characterization | - Develop a multi-gram scale synthetic route.
| Availability of the pure compound for further study. |
| Phase 2: Coordination Chemistry | Ligand Properties | - Synthesize complexes with various transition metals.
| Novel class of metal complexes with defined geometries. |
| Phase 3: Application | Catalysis & Materials | - Screen complexes for catalytic activity.
| New catalysts for organic synthesis or functional materials. |
| Phase 4: Derivatization | Medicinal/Functional Scaffolds | - Functionalize the central hydroxyl group.
| Identification of new lead compounds for medicinal or material applications. |
Q & A
Q. Optimization Tips :
- Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction efficiency.
- Catalyst selection : Acidic catalysts (e.g., glacial acetic acid) improve electrophilic substitution in oxazole systems.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
What spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Question
Characterization requires a combination of spectroscopic and chromatographic methods:
Methodological Note : Cross-validate data with literature benchmarks to ensure accuracy .
How does the reactivity of this compound facilitate the synthesis of bioactive derivatives?
Advanced Research Question
The hydroxyl and oxazole groups enable diverse derivatization:
- Metal complexation : this compound can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form hepatoprotective agents, as seen in bis(isoxazolylmethylsulfanyl)alkane metal complexes .
- Esterification : Acetylation of the hydroxyl group (e.g., using acetic anhydride) produces esters with enhanced lipophilicity for biological studies .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the oxazole C-2/C-5 positions .
Q. Experimental Design :
- Monitor reactions via TLC and isolate products using flash chromatography.
- Validate metal complex stoichiometry via elemental analysis .
How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with antiviral properties?
Advanced Research Question
SAR studies on aryloxazole derivatives (e.g., HCV inhibitors) reveal:
Q. Methodological Approach :
- Synthesize analogs with systematic substituent variations.
- Test bioactivity in vitro (e.g., HCV replicon assays) and correlate with computational docking results .
What crystallographic strategies are employed to resolve the structural ambiguities of this compound derivatives?
Advanced Research Question
X-ray crystallography using SHELX software is critical for structural elucidation:
Q. Case Study :
- The crystal structure of (1E,4E)-1,5-Bis(oxazol-4-yl)penta-1,4-dien-3-one confirmed planarity and conjugation via C=O and C=N groups .
How should researchers address discrepancies in spectroscopic data during characterization?
Advanced Research Question
Contradictions (e.g., unexpected NMR shifts) require:
- Multi-technique validation : Cross-check IR, HRMS, and elemental analysis.
- Solvent effects : Compare data in CDCl3 vs. DMSO-d6 to identify solvent-induced shifts .
- Literature benchmarking : Reference analogous compounds (e.g., benzo[d]oxazol-4-yl acetate δ 2.40 ppm for methyl groups) .
Can computational methods predict the biological activity of this compound derivatives?
Advanced Research Question
Yes. Molecular docking (e.g., AutoDock Vina) and DFT calculations:
Q. Workflow :
What methodologies are used to study the metal complexation behavior of this compound?
Advanced Research Question
Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
